Home > Products > Screening Compounds P23206 > (4-Hydroxy-N-methyl-L-leucine)cyclosporine
(4-Hydroxy-N-methyl-L-leucine)cyclosporine - 89270-25-7

(4-Hydroxy-N-methyl-L-leucine)cyclosporine

Catalog Number: EVT-1207340
CAS Number: 89270-25-7
Molecular Formula: C₆₂H₁₁₁N₁₁O₁₃
Molecular Weight: 1218.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Molecular Structure Analysis

The molecular formula of 4-Hydroxy-N-methyl-L-leucine cyclosporine is C62H111N11O13 . The molecular weight is 1218.6 g/mol . The structure of this compound is complex, with a cyclic peptide backbone .

Overview

(4-Hydroxy-N-methyl-L-leucine)cyclosporine is a derivative of cyclosporine A, a cyclic undecapeptide renowned for its immunosuppressive properties. This compound is characterized by the hydroxylation of the fourth N-methyl leucine residue, which significantly alters its biological activity. The molecular formula of (4-Hydroxy-N-methyl-L-leucine)cyclosporine is C₆₂H₁₁₁N₁₁O₁₃, with a molecular weight of 1218.6 g/mol. It has garnered attention due to its potential applications in both pharmaceutical and cosmetic industries, particularly for its reduced immunosuppressive effects while retaining other beneficial properties such as promoting hair growth .

Source and Classification

(4-Hydroxy-N-methyl-L-leucine)cyclosporine is derived from cyclosporine A, which is produced by the fungus Beauveria nivea and other related strains. The classification of this compound falls under peptide derivatives and specifically within the category of immunosuppressive agents. Its unique structural modification allows it to be explored for various applications beyond traditional immunosuppression .

Synthesis Analysis

Methods and Technical Details

The synthesis of (4-Hydroxy-N-methyl-L-leucine)cyclosporine primarily involves the hydroxylation of cyclosporine A. This process can be achieved using cytochrome P450 enzymes, notably CYP-sb21 from the actinomycete Sebekia benihana. This enzyme selectively hydroxylates cyclosporine A at the fourth N-methyl leucine residue. The typical reaction conditions involve the use of redox partner proteins to enhance enzymatic activity, alongside molecular oxygen and NADPH as electron donors .

Industrial Production Methods

In industrial settings, biotechnological processes utilizing actinomycetes species such as Sebekia benihana and Pseudonocardia autotrophica are employed. These microorganisms exhibit distinct hydroxylation patterns; for instance, Sebekia benihana performs mono-hydroxylation at the fourth N-methyl leucine, while Pseudonocardia autotrophica can achieve di-hydroxylation at both the fourth and ninth N-methyl leucines .

Molecular Structure Analysis

Structure and Data

The molecular structure of (4-Hydroxy-N-methyl-L-leucine)cyclosporine features a cyclic undecapeptide backbone typical of cyclosporins, with specific modifications at the fourth N-methyl leucine position. The hydroxyl group introduced at this position is crucial for its altered pharmacological profile. Detailed structural analysis through techniques like X-ray crystallography has provided insights into its conformation and binding interactions with biological targets .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-N-methyl-L-leucine)cyclosporine primarily undergoes hydroxylation reactions catalyzed by cytochrome P450 enzymes. The hydroxylation at the fourth N-methyl leucine significantly modifies the compound's biological activity. In addition to hydroxylation, it can also participate in typical peptide reactions such as oxidation and reduction.

Common Reagents and Conditions

The enzymatic hydroxylation reactions require specific reagents including molecular oxygen and NADPH to facilitate electron transfer during the reaction process. The presence of redox partners is also critical for optimal enzyme activity .

Major Products Formed

The primary product from the hydroxylation of cyclosporine A is (4-Hydroxy-N-methyl-L-leucine)cyclosporine. This modification leads to a notable reduction in immunosuppressive activity while preserving other beneficial biological effects, such as promoting hair growth .

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical Properties

(4-Hydroxy-N-methyl-L-leucine)cyclosporine is characterized by its solid-state form with a high molecular weight. It exhibits solubility in organic solvents but limited solubility in water, which is typical for many cyclic peptides.

Chemical Properties

The compound's chemical properties include stability under physiological conditions but susceptibility to hydrolysis under extreme pH or temperature conditions. Its reactivity profile is influenced by the presence of functional groups such as hydroxyls that participate in hydrogen bonding interactions .

Applications

Scientific Uses

(4-Hydroxy-N-methyl-L-leucine)cyclosporine has several promising scientific applications:

  • Pharmaceutical Research: It is being investigated for potential development into new immunosuppressive drugs with fewer side effects compared to traditional therapies.
  • Cosmetic Industry: Due to its hair growth-promoting effects, it is explored for inclusion in hair care products.
  • Biological Studies: The compound serves as a model for studying enzymatic mechanisms related to cytochrome P450 enzymes.
  • Chemical Biology: Researchers utilize this derivative to explore structure-activity relationships among cyclosporin derivatives, enhancing our understanding of their pharmacological profiles .
Introduction to (4-Hydroxy-N-methyl-L-leucine)cyclosporine

Historical Discovery and Nomenclature of Cyclosporine Derivatives

Cyclosporine A (CsA), a cyclic undecapeptide, was first isolated in 1971 from the filamentous fungus Tolypocladium inflatum (formerly Beauveria nivea) [2] [7]. Its potent immunosuppressive properties revolutionized organ transplantation medicine after its clinical introduction in 1983 [2]. During metabolic studies in the 1980s, researchers identified hydroxylated derivatives of CsA formed via enzymatic biotransformation. Among these, mono-hydroxylated variants at the 4th position (N-methyl-L-leucine, MeLeu⁴) and 9th position (N-methyl-L-leucine, MeLeu⁹) were characterized [6]. The MeLeu⁴ hydroxylated derivative—specifically termed (4-Hydroxy-N-methyl-L-leucine)cyclosporine or γ-hydroxy-N-methyl-L-Leu⁴-CsA—emerged as a compound of significant interest due to its divergent pharmacological profile compared to the parent molecule [3] [5]. The IUPAC name designates the modified residue while maintaining the core cyclosporine structure (C₆₂H₁₁₁N₁₁O₁₃), and it carries alternative identifiers such as CsA-4-OH or CHEBI:140152 (though this CHEBI ID specifically refers to the MeLeu⁹ isomer) [6] [3].

Table 1: Key Cyclosporine Derivatives and Identifiers

Compound NameSite of ModificationCAS Registry NumberMolecular FormulaPrimary Biological Significance
Cyclosporine A (CsA)None59865-13-3C₆₂H₁₁₁N₁₁O₁₂Immunosuppression
[(4'-OH)MeLeu]⁴-Cyclosporine (CsA-4-OH)4th N-methyl leucine6442653 (PubChem CID)C₆₂H₁₁₁N₁₁O₁₃Reduced immunosuppression, Hair growth promotion
[(4'-OH)MeLeu]⁹-Cyclosporine (CsA-9-OH, Metabolite M1)9th N-methyl leucine89270-25-7C₆₂H₁₁₁N₁₁O₁₃CsA metabolite (lower activity)

Structural Uniqueness of (4-Hydroxy-N-methyl-L-leucine)cyclosporine

(4-Hydroxy-N-methyl-L-leucine)cyclosporine retains the core cyclic undecapeptide scaffold of CsA, comprising 11 amino acids: ten L-configured and one D-alanine (position 8), with seven residues N-methylated [7] [4]. Its defining structural alteration is the regio-specific introduction of a hydroxyl group (-OH) at the γ-carbon of the N-methyl-L-leucine residue at position 4 (MeLeu⁴) [3] [10]. This modification:

  • Alters Local Polarity: The hydroxyl group significantly increases the hydrophilicity of the predominantly hydrophobic MeLeu⁴ side chain (isobutyl group) [7].
  • Impacts Molecular Conformation: While CsA exhibits conformational flexibility depending on solvent polarity, the γ-OH group on MeLeu⁴ may influence hydrogen-bonding networks and solvent accessibility within the cyclic structure, potentially affecting receptor interactions [7] [4].
  • Differentiates it from Isomers: Crucially, this derivative is structurally distinct from the isomeric CsA-9-OH (Metabolite M1), where hydroxylation occurs at the analogous γ-carbon of the N-methyl-L-leucine at position 9 [6]. This regiochemical difference underpins their divergent biological activities. Mass spectrometry (C₆₂H₁₁₁N₁₁O₁₃, MW ~1218.61 g/mol) and NMR confirm the site-specific modification [3] [6].

Table 2: Structural and Functional Comparison of CsA and its Hydroxylated Derivatives

PropertyCyclosporine A (CsA)[(4'-OH)MeLeu]⁴-CsA (CsA-4-OH)[(4'-OH)MeLeu]⁹-CsA (CsA-9-OH/M1)
Molecular FormulaC₆₂H₁₁₁N₁₁O₁₂C₆₂H₁₁₁N₁₁O₁₃C₆₂H₁₁₁N₁₁O₁₃
Modification SiteNoneγ-carbon of MeLeu⁴γ-carbon of MeLeu⁹
Immunosuppressive ActivityPotent (IC₅₀ ~ low nM)Markedly Reduced (10-100 fold)Reduced (Less than CsA-4-OH)
Key Non-Immunosuppressive EffectsHypertrichosis (side effect)Potent Hair Growth PromotionNot significant for hair growth
Anti-HIV/HCV ActivityModerate (with immunosuppression)Retained/Enhanced (without immunosuppression)Lower than CsA-4-OH
Primary Production MethodFungal FermentationMicrobial Biotransformation of CsAIn vivo Metabolite of CsA

Biotechnological and Pharmacological Significance

The significance of (4-Hydroxy-N-methyl-L-leucine)cyclosporine stems from its ability to dissociate desired bioactivities from CsA's dose-limiting immunosuppression:

  • Hair Growth Promotion: Topical or systemic administration of CsA-4-OH potently stimulates hair follicle anagen transition and counters alopecia in models. Crucially, it achieves this without systemic immunosuppression, making it a safer candidate for treating conditions like androgenetic alopecia or alopecia areata than CsA. Studies indicate it can be up to 100-fold more effective than minoxidil, the current standard topical treatment [5] [3] [9].
  • Anti-Viral Activity: CsA-4-OH retains significant activity against HIV-1 and Hepatitis C Virus (HCV) replication. Critically, it does so without suppressing host immunity, a major drawback of CsA in chronic viral infection settings [9] [3]. Its efficacy served as a starting point for designing even more potent analogues like [(D)MeSer]³-[(4'-OH)MeLeu]⁴-CsA [9].
  • Biotechnological Production Challenge: The structural complexity of CsA makes chemical synthesis of CsA-4-OH impractical for large-scale production. Microbial biotransformation using specific actinomycetes, notably Nonomuraea dietziae (formerly Sebekia benihana), is the primary route. This strain expresses CYP-sb21 (CYP107Z14), a cytochrome P450 monooxygenase that catalyzes the regio-specific hydroxylation of CsA at MeLeu⁴ [10] [3] [9]. However, native conversion rates are often low, driving research into strain engineering (e.g., CYP-sb21 overexpression mutants showing ~2-fold increased yield) and bioprocess optimization (e.g., soybean oil supplementation boosting titers by ~55.6% to 284 mg/L) [9] [10].

Table 3: Strategies for Enhancing Microbial Production of [(4'-OH)MeLeu]⁴-CsA

StrategyApproach ExampleReported OutcomeReference
Enzyme IdentificationTargeted disruption of S. benihana CYPomeCYP-sb21 identified as essential hydroxylase [10]
Strain EngineeringOverexpression of CYP-sb21 in N. dietziae~2-fold increase in CsA conversion rate [10] [9]
Medium OptimizationAddition of 0.1% (w/v) Soybean Oil55.6% increase in titer (284.4 mg/L) [9]
Mutant SelectionUV-LiCl mutagenesis of N. dietziaeGeneration of high-producing mutant strain [9]
Heterologous ExpressionExpression of CYP-sb21 in S. coelicolor mutants1.5-fold increase in hydroxylation [10]

The unique structure of (4-Hydroxy-N-methyl-L-leucine)cyclosporine, a product of specific enzymatic modification, underpins its valuable decoupling of therapeutic effects from immunosuppression. Ongoing research focuses on optimizing its biocatalytic production and exploring its full pharmacological potential, particularly in dermatology (hair disorders) and virology (HIV/HCV).

Properties

CAS Number

89270-25-7

Product Name

(4-Hydroxy-N-methyl-L-leucine)cyclosporine

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-9-(2-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,18,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C₆₂H₁₁₁N₁₁O₁₃

Molecular Weight

1218.6 g/mol

InChI

InChI=1S/C62H111N11O13/c1-25-27-28-39(13)51(75)50-55(79)65-42(26-2)57(81)67(18)33-47(74)68(19)43(29-34(3)4)54(78)66-48(37(9)10)60(84)69(20)44(30-35(5)6)53(77)63-40(14)52(76)64-41(15)56(80)71(22)46(32-62(16,17)86)59(83)70(21)45(31-36(7)8)58(82)72(23)49(38(11)12)61(85)73(50)24/h25,27,34-46,48-51,75,86H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50?,51-/m1/s1

InChI Key

ODPRYBDBGFBROY-DTLHCQOUSA-N

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Synonyms

3-(4-Hydroxy-N-methyl-L-leucine)cyclosporin A; _x000B_1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane Cyclic Peptide Deriv.; 5: PN: US6686454 SEQID: 5 Claimed Protein; AM 9; AM 9 (Peptide); Cyclosporin A Metabolite 1; Cyclosporin AM 9; OL 1

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.